Cas no 1805239-75-1 (3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide)
3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide
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- Inchi: 1S/C6H4Cl2F2N2O2S/c7-3-2(15(11,13)14)1-12-5(4(3)8)6(9)10/h1,6H,(H2,11,13,14)
- InChI Key: QOZCQKNCUJAUEV-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(F)F)=NC=C1S(N)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 322
- XLogP3: 1.3
- Topological Polar Surface Area: 81.4
3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074899-250mg |
3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide |
1805239-75-1 | 97% | 250mg |
$494.40 | 2022-04-01 | |
| Alichem | A029074899-500mg |
3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide |
1805239-75-1 | 97% | 500mg |
$815.00 | 2022-04-01 | |
| Alichem | A029074899-1g |
3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide |
1805239-75-1 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide
Introduction to 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide (CAS No. 1805239-75-1)
3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1805239-75-1, belongs to a class of pyridine derivatives that are widely studied for their biological activity and synthetic utility. The presence of multiple substituents, including chlorine atoms at the 3 and 4 positions, a difluoromethyl group at the 2 position, and a sulfonamide moiety at the 5 position, contributes to its complex reactivity and functional versatility.
The sulfonamide functional group is particularly noteworthy, as it is a well-known pharmacophore in medicinal chemistry. Sulfonamides are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this group into the pyridine core of 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide enhances its potential as a lead compound for drug discovery. Furthermore, the electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of the molecule, making it a valuable candidate for further structural optimization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. For instance, preliminary computational studies suggest that this compound may interact with enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in DNA synthesis and repair.
The chloro substituents at the 3 and 4 positions of the pyridine ring introduce additional reactivity that can be exploited in synthetic chemistry. These chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for further derivatization of the molecule. This flexibility makes 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide a versatile building block for designing novel heterocyclic compounds with tailored biological activities.
In the realm of agrochemicals, pyridine derivatives are extensively used as intermediates in the synthesis of pesticides and herbicides. The structural features of 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide, particularly its sulfonamide moiety and electron-deficient aromatic system, suggest that it could be incorporated into molecules designed to target plant pathogens or inhibit weed growth. Current research in sustainable agriculture is exploring novel compounds that offer improved efficacy while minimizing environmental impact, and compounds like this one hold promise in this area.
One of the most exciting aspects of studying 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide is its potential in developing next-generation therapeutics. The combination of structural complexity and functional diversity makes it an attractive candidate for drug discovery programs targeting complex diseases. For example, recent studies have shown that sulfonamide-based compounds can modulate protein-protein interactions involved in neurodegenerative disorders such as Alzheimer's disease. The unique electronic properties introduced by the difluoromethyl group may enhance binding affinity to specific protein targets, leading to more effective treatments.
The synthesis of 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct key intermediates efficiently. Additionally, modern purification methods like high-performance liquid chromatography (HPLC) are essential for isolating the desired product from impurities.
As research continues to uncover new applications for 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide, collaborations between academic institutions and pharmaceutical companies are becoming increasingly important. These partnerships facilitate the translation of laboratory discoveries into clinical candidates with real-world therapeutic benefits. The compound's unique structural features make it a valuable asset in drug discovery pipelines aimed at addressing unmet medical needs.
The future prospects for 3,4-Dichloro-2-(difluoromethyl)pyridine-5-sulfonamide are bright, with ongoing research exploring its potential in various fields. Advances in synthetic methodologies will continue to enhance access to this compound and its derivatives, enabling more rapid development of novel bioactive molecules. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in shaping the future of medicine and agriculture.
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